molecular formula C24H24N4O3S B2558643 N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-78-8

N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2558643
CAS No.: 898407-78-8
M. Wt: 448.54
InChI Key: HQUWUKIAQZTJSC-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an acetamido group, an indoline moiety, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Acetamidophenyl Intermediate

    • Starting with 3-nitroaniline, the compound is acetylated using acetic anhydride to form 3-acetamidonitrobenzene.
    • The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
  • Synthesis of the Indolin-1-yl Intermediate

    • Indoline is reacted with 2-bromoethyl thiophene in the presence of a base like potassium carbonate (K2CO3) to form 2-(indolin-1-yl)-2-(thiophen-2-yl)ethane.
  • Coupling Reaction

    • The final step involves coupling the acetamidophenyl intermediate with the indolin-1-yl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • The nitro group in the precursor can be reduced to an amine using hydrogenation.
  • Substitution

    • The indoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4).

    Reducing Agents: Pd/C with hydrogen gas, sodium borohydride (NaBH4).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Major Products

  • Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
  • Reduction of the nitro group yields the corresponding amine.
  • Substitution reactions on the indoline ring can introduce various functional groups depending on the electrophile used.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for potential antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and protein binding.
  • Medicine

    • Explored as a potential therapeutic agent due to its bioactive functional groups.
    • Studied for its pharmacokinetics and pharmacodynamics.
  • Industry

    • Potential use in the development of new materials with specific electronic or optical properties.
    • Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific proteins or enzymes, inhibiting their activity. The indoline and thiophene moieties may interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide: Lacks the thiophene ring, which may affect its biological activity.

    N1-(3-acetamidophenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Lacks the indoline moiety, potentially altering its binding affinity to proteins.

Uniqueness

N1-(3-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both indoline and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound in research.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-16(29)26-18-7-4-8-19(14-18)27-24(31)23(30)25-15-21(22-10-5-13-32-22)28-12-11-17-6-2-3-9-20(17)28/h2-10,13-14,21H,11-12,15H2,1H3,(H,25,30)(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUWUKIAQZTJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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